Cas no 40412-06-4 (2-Thiopheneethanol Tosylate)

2-Thiopheneethanol Tosylate Chemical and Physical Properties
Names and Identifiers
-
- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 2-Thiophene-ethanol-4-methyl-benzene sulfonate
- 2-(2-Thienyl)ethyl p-Toluenesulfonate
- 2-Thiopheneethanol Tosylate
- 2-(2-THIENYL)ETHYL 4-METHYLBENZENESULFONATE
- 2-(2-thienyl)ethyl toluene-p-sulphonate
- 2-Thiopheneethanol T
- 2-THIOPHENEETHANOL TOSYLATE,OFF-WHITE SOLID
- 2-Thiopheneethanol,4-methylbenzenesulfonate
- 2-Thiopheneethanol-4-methylbenzene sulfonate
- Chemical intermediate for Clopidogrel
- p-Toluenesulfonic Acid 2-(2-Thienyl)ethyl Ester
- A25004
- HLPRKWVEMYDPAU-UHFFFAOYSA-N
- H10887
- AKOS015998847
- 2-thiophen-2-ylethyl 4-methylbenzenesulfonate
- 2-(thiophen-2-yl)ethyl 4-methylbenzene-1-sulfonate
- 40412-06-4
- DKB7RKL3U8
- 2-[2-(4-toluenesulfonyloxy)ethyl]thiophene
- 2-(2-Thienyl)ethyl-4-toluene sulfonate
- 2-Thiopheneethanol, 4-methylbenzenesulfonate
- FT-0659609
- AMY38861
- 2-(2-thienyl)ethyl paratoluene sulfonate
- NS00030779
- W-110931
- 2-(2-Thienyl)ethyl Toluene-p-sulfonate
- BCP22702
- Toluene-4-sulfonic acid 2-thiophen-2-yl-ethyl ester
- AC-23325
- 2-(2-thienyl)-ethyl paratoluene sulfonate
- SCHEMBL1418052
- 2-Thiopheneethanol 2-(4-Methylbenzenesulfonate)
- CS-M1300
- EN300-7153166
- 4-Methylbenzenesulfonic acid 2-(2-thienyl)ethyl ester;2-(2-Thienyl)ethyl 4-methylbenzenesulfonate;2-Thiopheneethanol Tosylate;2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate;2-(2-Thienyl)ethyl 4-methylbenzenesulfonate
- 2-(2-thienyl)-ethyl para-toluenesulfonate
- AS-17867
- DTXSID80193429
- T3064
- 2-THIENYLETHYL P-TOLUENESULFONATE
- 2-(Thiophen-2-yl)ethyl4-methylbenzenesulfonate
- 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate)
- SY053165
- EINECS 254-911-5
- MFCD05150366
- [2-(2-thienyl)ethyl] 4-methylbenzenesulfonate
- UNII-DKB7RKL3U8
- DB-014097
-
- MDL: MFCD05150366
- Inchi: InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3
- InChI Key: HLPRKWVEMYDPAU-UHFFFAOYSA-N
- SMILES: O=S(C1=CC=C(C)C=C1)(OCCC2=CC=CS2)=O
Computed Properties
- Exact Mass: 282.03800
- Monoisotopic Mass: 282.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 80A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.28
- Melting Point: 30.0 to 34.0 deg-C
- Boiling Point: 433.2°C at 760 mmHg
- Flash Point: 215.8±25.4 °C
- Refractive Index: 1.586
- PSA: 79.99000
- LogP: 4.08530
- Sensitiveness: Easily absorb moisture
2-Thiopheneethanol Tosylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:0-10°C
2-Thiopheneethanol Tosylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Thiopheneethanol Tosylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A225237-5g |
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |
40412-06-4 | 97% | 5g |
$5.0 | 2025-02-26 | |
Ambeed | A225237-10g |
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |
40412-06-4 | 97% | 10g |
$7.0 | 2025-02-26 | |
Ambeed | A225237-100g |
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |
40412-06-4 | 97% | 100g |
$48.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032059-1kg |
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |
40412-06-4 | 98% | 1kg |
¥1621.00 | 2024-05-15 | |
abcr | AB336938-25 g |
2-(2-Thienyl)ethyl 4-methylbenzenesulfonate; . |
40412-06-4 | 25 g |
€92.30 | 2023-07-19 | ||
TRC | T344860-5g |
2-Thiopheneethanol Tosylate |
40412-06-4 | 5g |
$351.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D659023-5kg |
2-(2-Thienyl)ethyl 4-methylbenzenesulfonate |
40412-06-4 | 97% | 5kg |
$980 | 2024-06-05 | |
Ambeed | A225237-25g |
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |
40412-06-4 | 97% | 25g |
$14.0 | 2025-02-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136606-100g |
2-Thiopheneethanol Tosylate |
40412-06-4 | 95% | 100g |
¥324.90 | 2023-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030824-25g |
2-Thiopheneethanol Tosylate |
40412-06-4 | 97% | 25g |
¥56 | 2024-05-23 |
2-Thiopheneethanol Tosylate Related Literature
-
Bapurao D. Rupanawar,Kishor D. Mane,Gurunath Suryavanshi New J. Chem. 2022 46 16832
Additional information on 2-Thiopheneethanol Tosylate
Introduction to 2-Thiopheneethanol Tosylate (CAS No: 40412-06-4)
2-Thiopheneethanol Tosylate, with the chemical identifier CAS No 40412-06-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This organotellurium derivative has garnered attention due to its versatile applications in the development of novel therapeutic agents and fine chemical intermediates. The compound’s unique structural properties, characterized by a thiophene ring linked to an ethanol moiety that is further modified by a tosylate group, make it a valuable building block for synthetic chemistry.
The synthesis of 2-Thiopheneethanol Tosylate typically involves the reaction of 2-thiopheneethanol with tosyl chloride in the presence of a base catalyst. This process yields a highly reactive tosylate ester, which is instrumental in further functionalization through nucleophilic substitution reactions. The stability and reactivity of this compound make it particularly useful in constructing more complex molecular architectures, including heterocyclic compounds and biologically active molecules.
In recent years, 2-Thiopheneethanol Tosylate has been explored in the context of drug discovery, where its structural motif is leveraged to develop compounds with potential therapeutic benefits. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The thiophene ring, a common feature in many bioactive molecules, contributes to the compound’s ability to interact with biological targets such as enzymes and receptors. Additionally, the presence of the tosylate group enhances its solubility in polar organic solvents, facilitating its use in various synthetic protocols.
One of the most compelling aspects of 2-Thiopheneethanol Tosylate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to create novel scaffolds that mimic natural products and known drugs. For example, modifications of the thiophene ring have led to the development of compounds with enhanced binding affinity to specific biological targets. These efforts align with the broader goal of medicinal chemistry to design molecules that are both potent and selective.
The pharmaceutical industry has also shown interest in 2-Thiopheneethanol Tosylate due to its potential as an intermediate in the production of APIs (Active Pharmaceutical Ingredients). The ability to efficiently functionalize this compound allows for rapid screening and optimization of drug candidates. Furthermore, its compatibility with various synthetic methodologies makes it a versatile tool for chemists working on complex molecular structures. This adaptability is crucial in modern drug development, where precision and efficiency are paramount.
From an academic perspective, 2-Thiopheneethanol Tosylate has been a subject of interest in research publications focusing on organometallic chemistry and heterocyclic systems. Studies have delved into its reactivity patterns and how these can be harnessed for innovative synthetic strategies. For instance, researchers have explored its use in cross-coupling reactions, where it serves as a key intermediate in forming carbon-carbon bonds essential for constructing complex organic molecules. Such advancements underscore the importance of 2-Thiopheneethanol Tosylate as a cornerstone in synthetic organic chemistry.
The chemical properties of 2-Thiopheneethanol Tosylate also make it valuable in materials science applications beyond pharmaceuticals. Its ability to undergo selective functionalization allows for the creation of advanced polymers and coatings with tailored properties. These materials could find applications in electronics, where precise molecular architecture is critical for optimal performance. As research continues to uncover new uses for this compound, its significance across multiple scientific disciplines is likely to grow.
In conclusion, 2-Thiopheneethanol Tosylate (CAS No: 40412-06-4) represents a fascinating compound with broad utility in synthetic chemistry and drug development. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to create novel molecules with therapeutic potential. As advancements in chemical synthesis continue to evolve, the role of such intermediates will undoubtedly become even more prominent, driving innovation across various scientific fields.
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